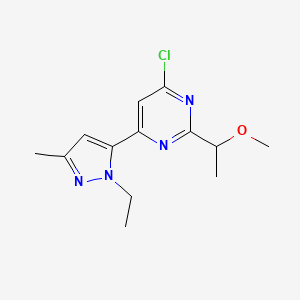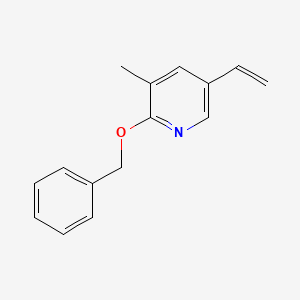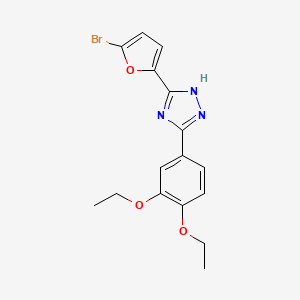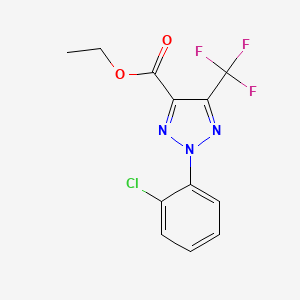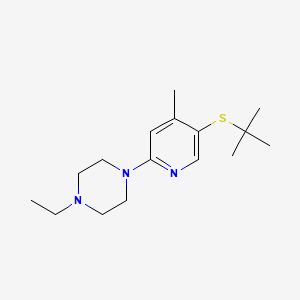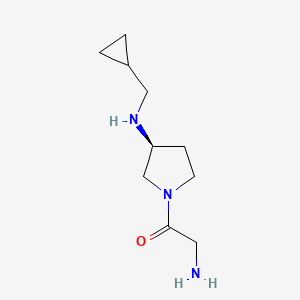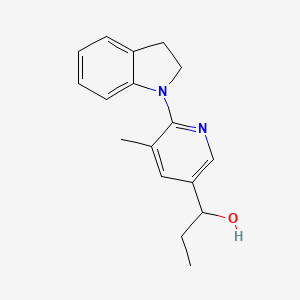
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol is a chemical compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indoline moiety attached to a pyridine ring, which is further connected to a propanol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol typically involves the N-alkylation of indoles with suitable alkylating agents. One common method involves the reaction of indole with N-isopropylacrylamide in the presence of a base such as potassium hydroxide (KOH) in a solvent like dioxane. The reaction is carried out at elevated temperatures (around 50°C) for an extended period (18-72 hours) to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The indoline and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indoline or pyridine rings.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol involves its interaction with various molecular targets and pathways. For instance, some indoline derivatives have been found to exhibit binding affinity to N-methyl-D-aspartic acid receptors (NMDA-GluN2B), which play a role in neuroprotection . Additionally, the compound’s antioxidant properties help in reducing oxidative stress and inflammation, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol
- 3-(Indolin-1-yl)propan-1-ol
- 3-(5-Methoxyindolin-1-yl)propan-1-ol
Uniqueness
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol stands out due to its specific structural features, such as the presence of a methyl group on the pyridine ring and the propanol moiety. These structural elements contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C17H20N2O |
|---|---|
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
1-[6-(2,3-dihydroindol-1-yl)-5-methylpyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C17H20N2O/c1-3-16(20)14-10-12(2)17(18-11-14)19-9-8-13-6-4-5-7-15(13)19/h4-7,10-11,16,20H,3,8-9H2,1-2H3 |
Clé InChI |
RLDIKAYCMVXYME-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CN=C(C(=C1)C)N2CCC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-Bromopyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B11792656.png)


![4-(3-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11792695.png)

